molecular formula C20H20N2OS B4440125 2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide

2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide

Cat. No.: B4440125
M. Wt: 336.5 g/mol
InChI Key: RRJPZCNTFHHLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide, also known as MPTA, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioacetamides and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to reduce oxidative stress and inflammation in various cell types.

Advantages and Limitations for Lab Experiments

2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in animal models. However, the exact dosage and concentration of this compound required for therapeutic applications are not fully understood. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide. Further studies are needed to fully understand the mechanism of action of this compound. The development of more potent and selective HDAC inhibitors based on this compound could lead to the development of new cancer therapies. Additionally, the potential therapeutic applications of this compound in other diseases such as diabetes and cardiovascular disease should be explored. Finally, the development of new formulations of this compound with improved solubility could increase its potential for therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications. It has been shown to have anticancer and neuroprotective effects and has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Scientific Research Applications

2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14-12-20(22-18-11-7-6-10-17(14)18)24-13-19(23)21-15(2)16-8-4-3-5-9-16/h3-12,15H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJPZCNTFHHLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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